molecular formula C21H18O5 B2828657 prop-2-en-1-yl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate CAS No. 896036-63-8

prop-2-en-1-yl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate

Cat. No.: B2828657
CAS No.: 896036-63-8
M. Wt: 350.37
InChI Key: MDIXHPMWRCSBON-UHFFFAOYSA-N
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Description

prop-2-en-1-yl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate is a complex organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen ring system substituted with a prop-2-enyl group and an oxyacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 4-methyl-2-oxo-3-phenylchromen-7-ol with prop-2-enyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

prop-2-en-1-yl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The prop-2-enyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

prop-2-en-1-yl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of prop-2-en-1-yl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

    Prop-2-enyl 2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetate: Similar structure but with different substitution patterns.

    N-(Prop-2-en-1-yl)acetamide: Contains a prop-2-enyl group but differs in the core structure.

Uniqueness

prop-2-en-1-yl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate is unique due to its specific substitution pattern on the chromen ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

prop-2-enyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5/c1-3-11-24-19(22)13-25-16-9-10-17-14(2)20(15-7-5-4-6-8-15)21(23)26-18(17)12-16/h3-10,12H,1,11,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIXHPMWRCSBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OCC=C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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